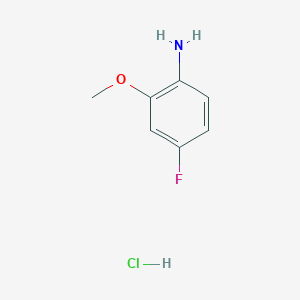

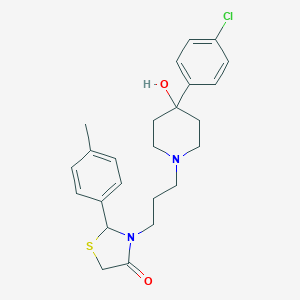

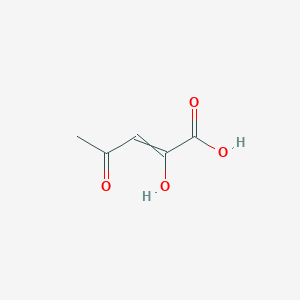

![molecular formula C8H9NO3 B063469 (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one CAS No. 189098-23-5](/img/structure/B63469.png)

(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one, also known as salvinorin A, is a naturally occurring psychoactive compound found in the leaves of Salvia divinorum, a plant native to Mexico. Salvinorin A is a potent kappa-opioid receptor agonist, which means it can activate the kappa-opioid receptor in the brain and produce hallucinogenic effects. In recent years, salvinorin A has gained attention from the scientific community due to its unique chemical structure and potential therapeutic applications.

Mecanismo De Acción

Salvinorin A produces its effects by binding to and activating the kappa-opioid receptor in the brain. This receptor is involved in regulating pain perception, mood, and addiction. When (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A binds to the kappa-opioid receptor, it produces a cascade of biochemical and physiological effects that can result in hallucinations, altered perception, and changes in mood.

Efectos Bioquímicos Y Fisiológicos

Salvinorin A produces a range of biochemical and physiological effects in the body. When it binds to the kappa-opioid receptor, it can activate a number of signaling pathways that can affect neurotransmitter release, ion channel activity, and gene expression. These effects can result in changes to perception, mood, and behavior.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Salvinorin A has several advantages for use in lab experiments. It is a potent and specific kappa-opioid receptor agonist, which means it can be used to study the effects of kappa-opioid receptor activation in a controlled setting. Additionally, (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A is a naturally occurring compound, which means it can be extracted from Salvia divinorum and does not require complex chemical synthesis.

However, there are also limitations to using (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A in lab experiments. It is a highly potent compound that produces strong hallucinogenic effects, which can make it difficult to study in human subjects. Additionally, its legal status in many countries can make it difficult to obtain for research purposes.

Direcciones Futuras

There are several future directions for research on (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A. One area of interest is its potential as a treatment for addiction and depression. Studies have shown promising results in animal models, but more research is needed to determine its safety and efficacy in humans.

Another area of interest is its potential as a tool for studying the kappa-opioid receptor and its role in regulating pain, mood, and addiction. Salvinorin A can be used to study the effects of kappa-opioid receptor activation in a controlled setting, which can provide valuable insights into the underlying mechanisms of these conditions.

Overall, (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A is a complex and fascinating compound with a range of potential therapeutic applications. While there are still many unanswered questions about its effects and mechanisms of action, continued research on this compound could lead to new treatments for a variety of conditions.

Métodos De Síntesis

Salvinorin A is a complex molecule that cannot be synthesized easily using traditional chemical methods. The most common method for synthesizing (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A is through a semi-synthetic process, where the compound is extracted from Salvia divinorum and then chemically modified to produce (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A. This process involves several steps, including extraction, purification, and chemical modification, and requires specialized equipment and expertise.

Aplicaciones Científicas De Investigación

Salvinorin A has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research is its potential as a treatment for addiction and depression. Studies have shown that (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A can activate the kappa-opioid receptor in the brain, which can produce anti-addictive and antidepressant effects. Additionally, (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one A has been studied for its potential as a treatment for chronic pain, as it can activate the kappa-opioid receptor without producing the same addictive effects as traditional opioids.

Propiedades

Número CAS |

189098-23-5 |

|---|---|

Nombre del producto |

(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one |

Fórmula molecular |

C8H9NO3 |

Peso molecular |

167.16 g/mol |

Nombre IUPAC |

(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one |

InChI |

InChI=1S/C8H9NO3/c1-3(10)9-5-2-4(8(9)11)6-7(5)12-6/h4-7H,2H2,1H3/t4-,5+,6+,7-/m0/s1 |

Clave InChI |

SMMGJOQUBPLGLP-WNJXEPBRSA-N |

SMILES isomérico |

CC(=O)N1[C@@H]2C[C@H](C1=O)[C@@H]3[C@H]2O3 |

SMILES |

CC(=O)N1C2CC(C1=O)C3C2O3 |

SMILES canónico |

CC(=O)N1C2CC(C1=O)C3C2O3 |

Sinónimos |

3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one, 6-acetyl-, (1alpha,2beta,4beta,5alpha)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

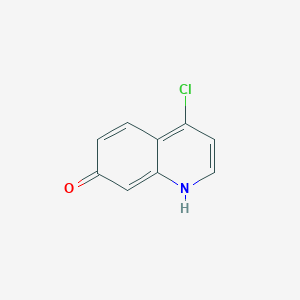

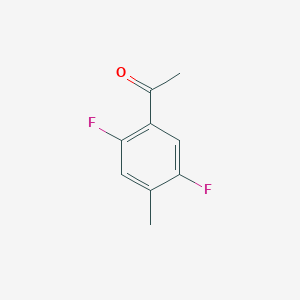

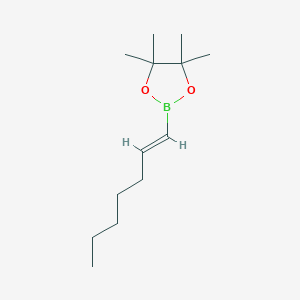

![tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate](/img/structure/B63412.png)

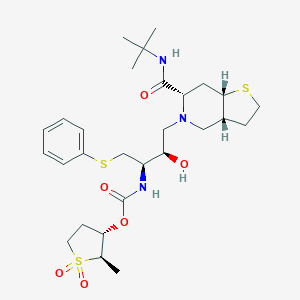

![Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]-](/img/structure/B63422.png)